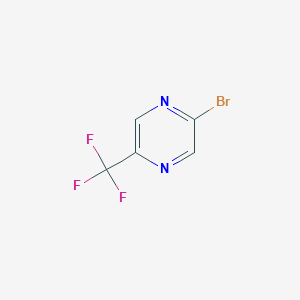

2-Bromo-5-(trifluoromethyl)pyrazine

Overview

Description

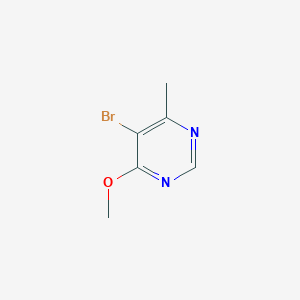

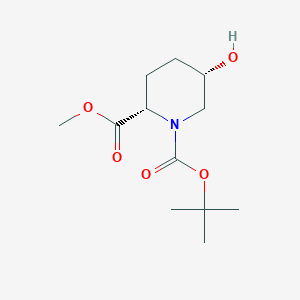

2-Bromo-5-(trifluoromethyl)pyrazine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is a chemical compound with the molecular formula C5H2BrF3N2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with a bromine atom and a trifluoromethyl group attached to it . The molecular weight of this compound is 226.98 .Chemical Reactions Analysis

This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This suggests that it can participate in cross-coupling reactions.Physical And Chemical Properties Analysis

This compound is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid . It has a density of 1.8±0.1 g/cm3, a boiling point of 189.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C .Scientific Research Applications

Corrosion Inhibition

Pyrazine compounds, including derivatives similar to 2-Bromo-5-(trifluoromethyl)pyrazine, have been studied for their potential as corrosion inhibitors. For example, a study by Obot & Gasem (2014) in "Corrosion Science" investigated the adsorption properties of pyrazine compounds on steel corrosion, utilizing quantum chemical calculations and molecular dynamics simulations (Obot & Gasem, 2014). Similarly, Saha et al. (2016) in "Journal of Molecular Liquids" conducted a comparative study on pyrazine derivatives as corrosion inhibitors using density functional theory and molecular dynamics simulation (Saha et al., 2016).

Organic Optoelectronic Materials

Pyrazine is a crucial molecular scaffold in organic optoelectronic materials. Meti et al. (2017) in "RSC Advances" reported efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, vital in organic optoelectronics, indicating the potential of pyrazine derivatives in this field (Meti et al., 2017).

Photovoltaic Devices

Thieno[3,4-b]pyrazine-based monomers have been synthesized for use in photovoltaic devices. Zhou et al. (2010) in "Macromolecules" discussed the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers and their application in photovoltaic devices (Zhou et al., 2010).

Molecular Dynamics and Spectroscopy

Pyrazine derivatives have been studied for their role in molecular dynamics and spectroscopy. Raab et al. (1999) in "Journal of Chemical Physics" explored the molecular dynamics of pyrazine after excitation to the S2 electronic state, using a model incorporating all 24 vibrational modes of the molecule (Raab et al., 1999).

Coordination Chemistry and Supramolecular Interactions

Pyrazine derivatives play a significant role in coordination chemistry and supramolecular interactions. Notash et al. (2010) in "Inorganic Chemistry" investigated the self-assembly of a flexible tritopic pyrazine-pyridine ligand with HgX(2), demonstrating different roles of coordinated chloride and bromide anions in forming architecturally distinct coordination polymers (Notash et al., 2010).

Safety and Hazards

This compound is classified as Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2B), H320; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used as a substrate in palladium-catalyzed α-arylation of a refomatsky reagent . This suggests that its targets could be related to the palladium catalyst and the Refomatsky reagent in the context of carbon-carbon bond formation .

Mode of Action

2-Bromo-5-(trifluoromethyl)pyrazine interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of a carbon-carbon bond between the this compound and another organic compound, facilitated by a palladium catalyst . The process is characterized by exceptionally mild and functional group tolerant reaction conditions .

Biochemical Pathways

Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a part in the synthesis of complex organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result of its action is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored under an inert atmosphere at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.

properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRATCPZBXTQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.